1,4-bis(phenylsulfonyl)-2-piperazinone

Description

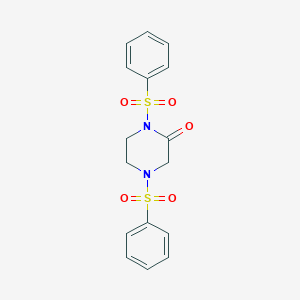

1,4-Bis(phenylsulfonyl)-2-piperazinone is a piperazine derivative featuring two phenylsulfonyl groups at the 1- and 4-positions and a ketone at the 2-position. The sulfonyl groups are strong electron-withdrawing substituents, conferring unique electronic and steric properties to the molecule. Its structural rigidity and electron-deficient nature make it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1,4-bis(benzenesulfonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S2/c19-16-13-17(24(20,21)14-7-3-1-4-8-14)11-12-18(16)25(22,23)15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZNFXVCDLOOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1,4-Di(2-furoyl)piperazine

Structure: Features two furanoyl (2-furoyl) groups at the 1- and 4-positions of the piperazine ring. Key Differences:

- Electronic Effects: The furanoyl groups are moderately electron-withdrawing but less so than phenylsulfonyl groups. This results in reduced electrophilicity at the nitrogen centers compared to 1,4-bis(phenylsulfonyl)-2-piperazinone.

- Reactivity: The furanoyl-substituted compound may participate in nucleophilic aromatic substitution (due to the furan ring’s π-deficient nature), whereas the sulfonyl groups in this compound favor elimination or stabilization of intermediates in cyclization reactions .

- Applications: Furanoyl derivatives are less commonly reported in high-yield cyclizations, unlike sulfonyl analogs, which are effective in forming 4-substituted piperidines via anchimeric assistance .

Table 1: Electronic and Reactivity Comparison

| Property | This compound | 1,4-Di(2-furoyl)piperazine |

|---|---|---|

| Electron-withdrawing Strength | High (sulfonyl) | Moderate (furanoyl) |

| Oxidation Resistance | High (stable under RuO4 conditions) | Moderate (untested) |

| Cyclization Yield* | 85–95% (phenylsulfonyl acetonitrile) | <60% (furan analogs) |

*Data from cyclization reactions using nitrogen mustard carbonates .

1,4-Bis(2-hydroxyethyl)-2-piperazinone

Structure : Contains hydroxyethyl groups at the 1- and 4-positions and a ketone at the 2-position.

Key Differences :

- Solubility : The hydroxyethyl groups enhance hydrophilicity, making this derivative more water-soluble than the sulfonyl analog.

- Reactivity : Hydroxyethyl groups are electron-donating, increasing nucleophilicity at the nitrogen atoms. This contrasts with the sulfonyl-substituted compound, which is electron-deficient and resistant to nucleophilic attack.

- Synthetic Utility: Hydroxyethyl derivatives are intermediates in synthesizing hydroxyalkylpiperazinones, whereas sulfonyl analogs are preferred for stable, electron-deficient scaffolds in heterocyclic synthesis .

1,4-Dibenzoylpiperazine

Structure : Benzoyl groups at the 1- and 4-positions.

Key Differences :

- Oxidation Behavior: Unlike this compound, 1,4-dibenzoylpiperazine is inert under RuO4-mediated oxidation, likely due to steric shielding and reduced α-C-H bond lability. The sulfonyl groups in the former may stabilize iminium intermediates, enabling transient oxidation products .

- Steric Effects : Benzoyl groups introduce significant steric hindrance, limiting reactivity in cycloadditions compared to sulfonyl derivatives.

Table 2: Oxidation Reactivity Under RuO4

| Compound | Reactivity (Endocyclic/Exocyclic Selectivity) |

|---|---|

| This compound | High (similar to 1,4-dibenzylpiperazine) |

| 1,4-Dibenzoylpiperazine | Inert |

Ethyl Bis(phenylsulfonyl)acetate

Structure : Features bis(phenylsulfonyl) groups attached to an acetate backbone.

Key Differences :

- Mechanistic Pathways: Both compounds leverage sulfonyl groups for stabilization of intermediates. Ethyl bis(phenylsulfonyl)acetate undergoes elimination reactions to form phenylsulfinic acid derivatives, a pathway also observed in sulfonyl-substituted piperazinones during cyclization .

- Applications: The acetate derivative is primarily used in esterification and elimination reactions, whereas the piperazinone analog serves as a heterocyclic core in bioactive molecule synthesis.

Research Findings and Implications

- Synthetic Efficiency: this compound outperforms furanoyl and benzoyl analogs in cyclization reactions, achieving yields >90% due to anchimeric effects and electronic activation .

- Oxidative Stability : Its resistance to hydrolysis and oxidation (unlike benzyl-substituted piperazines) makes it suitable for reactions requiring harsh conditions .

- Steric vs. Electronic Trade-offs: While bulky substituents (e.g., t-butylphenol in ) improve antioxidant properties, sulfonyl groups optimize reactivity and stability in synthetic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.